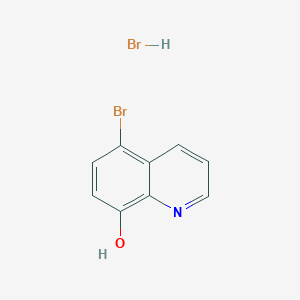
3-(Anthracen-9-yl)-5-tert-butyl-4-nitro-1,2-oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Anthracen-9-yl)-5-(tert-butyl)-4-nitroisoxazole is an organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an anthracene moiety, a tert-butyl group, and a nitro group attached to the isoxazole ring. The anthracene moiety is known for its aromatic properties, which can contribute to the compound’s stability and reactivity.
Vorbereitungsmethoden
The synthesis of 3-(Anthracen-9-yl)-5-(tert-butyl)-4-nitroisoxazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Anthracene Moiety: The anthracene group can be introduced through a Friedel-Crafts acylation reaction, where anthracene is reacted with an acyl chloride in the presence of a Lewis acid catalyst.
Addition of the tert-Butyl Group: The tert-butyl group can be introduced via an alkylation reaction using tert-butyl chloride and a strong base such as sodium hydride.
Nitration: The nitro group can be introduced through a nitration reaction using a mixture of concentrated nitric acid and sulfuric acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Chemischer Reaktionen
3-(Anthracen-9-yl)-5-(tert-butyl)-4-nitroisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the anthracene moiety can be functionalized with various substituents using reagents like halogens or alkylating agents.
Cycloaddition: The isoxazole ring can participate in cycloaddition reactions with dienes or other dipolarophiles, leading to the formation of complex polycyclic structures.
Wissenschaftliche Forschungsanwendungen
3-(Anthracen-9-yl)-5-(tert-butyl)-4-nitroisoxazole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound’s potential biological activity is of interest in the development of new pharmaceuticals and bioactive molecules. Its interactions with biological targets can be studied to identify potential therapeutic applications.
Medicine: The compound may serve as a lead compound in drug discovery efforts, particularly in the search for new treatments for diseases where isoxazole derivatives have shown promise.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or photoreactivity, which are valuable in various industrial applications.
Wirkmechanismus
The mechanism of action of 3-(Anthracen-9-yl)-5-(tert-butyl)-4-nitroisoxazole depends on its specific interactions with molecular targets. The nitro group can participate in redox reactions, while the anthracene moiety can engage in π-π stacking interactions with aromatic residues in proteins or nucleic acids. The isoxazole ring can act as a hydrogen bond acceptor, facilitating interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(Anthracen-9-yl)-5-(tert-butyl)-4-nitroisoxazole include other isoxazole derivatives with different substituents. Some examples are:
3-(Anthracen-9-yl)-5-(tert-butyl)-4-aminoisoxazole: This compound has an amino group instead of a nitro group, which can significantly alter its reactivity and biological activity.
3-(Anthracen-9-yl)-5-(tert-butyl)-4-methoxyisoxazole: The presence of a methoxy group can influence the compound’s electronic properties and its interactions with other molecules.
3-(Anthracen-9-yl)-5-(tert-butyl)-4-chloroisoxazole: The chloro substituent can enhance the compound’s electrophilicity and its potential for further functionalization.
The uniqueness of 3-(Anthracen-9-yl)-5-(tert-butyl)-4-nitroisoxazole lies in its specific combination of substituents, which confer distinct chemical and biological properties that can be leveraged in various research and industrial applications.
Eigenschaften
CAS-Nummer |
922139-06-8 |
|---|---|
Molekularformel |
C21H18N2O3 |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
3-anthracen-9-yl-5-tert-butyl-4-nitro-1,2-oxazole |
InChI |
InChI=1S/C21H18N2O3/c1-21(2,3)20-19(23(24)25)18(22-26-20)17-15-10-6-4-8-13(15)12-14-9-5-7-11-16(14)17/h4-12H,1-3H3 |
InChI-Schlüssel |
AWLULQGUMUMPKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C(=NO1)C2=C3C=CC=CC3=CC4=CC=CC=C42)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


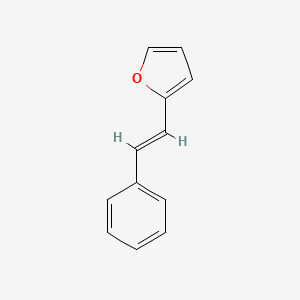

![5-Amino-2-{[(5-chlorothiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12915751.png)
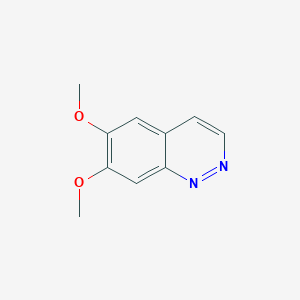
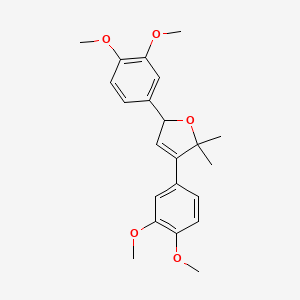
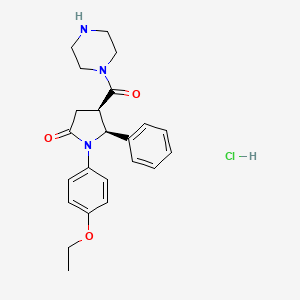

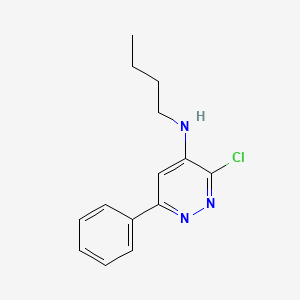
![Furo[2,3-b]quinolin-5(8H)-one, 4,7,8,8-tetramethoxy-](/img/structure/B12915785.png)

![Methyl {4-[(pyrrolidin-1-yl)methyl]phenyl}acetate](/img/structure/B12915804.png)

